molecular formula C13H7F4NO B13364294 N-(2,4-Difluorophenyl)-3,5-difluorobenzamide

N-(2,4-Difluorophenyl)-3,5-difluorobenzamide

Cat. No.: B13364294
M. Wt: 269.19 g/mol
InChI Key: WBKNOFHERNNRLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-Difluorophenyl)-3,5-difluorobenzamide is a trifluorinated benzamide derivative of significant interest in advanced chemical and pharmaceutical research. This compound belongs to a systematic class of molecules being rigorously studied to map their three-dimensional structural space and physicochemical properties, providing critical insights for drug discovery and materials science . Compounds in this series are typically synthesized in high yield via condensation reactions between the corresponding benzoyl chloride and aniline precursors . Structural analyses of closely related isomers reveal that these molecules often exhibit nearly coplanar aromatic rings and form characteristic one-dimensional chains in the solid state through amide-amide hydrogen bonds, which are crucial for understanding supramolecular assembly . The strategic incorporation of fluorine atoms enhances the molecule's metabolic stability and influences its binding interactions with biological targets . As a building block, this benzamide is valuable for exploring structure-activity relationships, designing novel enzyme inhibitors, and developing new materials . This product is intended for research applications in chemistry and biology and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use.

Properties

Molecular Formula

C13H7F4NO

Molecular Weight

269.19 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-3,5-difluorobenzamide

InChI

InChI=1S/C13H7F4NO/c14-8-1-2-12(11(17)6-8)18-13(19)7-3-9(15)5-10(16)4-7/h1-6H,(H,18,19)

InChI Key

WBKNOFHERNNRLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)C2=CC(=CC(=C2)F)F

Origin of Product

United States

Preparation Methods

Synthesis via 3,5-Difluorobenzoyl Chloride

  • Starting Materials :

  • Reaction Conditions :

    • Temperature : The reaction is typically carried out at temperatures ranging from 30°C to 150°C, with optimal conditions around 50°C to 150°C.
    • Time : The reaction time can vary from 1 to 24 hours, depending on the specific conditions and desired yield.
  • Procedure :

    • Dissolve 2,4-difluoroaniline in the chosen solvent.
    • Add 3,5-difluorobenzoyl chloride dropwise while stirring.
    • Continue stirring for the desired reaction time.
    • Cool the mixture, and filter to obtain the crude product.
    • Purify the product using methods such as crystallization or chromatography.

Alternative Synthesis Routes

While direct synthesis from 3,5-difluorobenzoyl chloride is common, alternative routes may involve the use of different intermediates or catalysts. However, specific literature on alternative routes for this compound is limited.

Analysis of Preparation Methods

Purification Methods

  • Crystallization : Often used for initial purification due to its simplicity and effectiveness.
  • Chromatography : Techniques like column chromatography can provide higher purity, especially for complex mixtures.

Research Findings and Data

While specific data on this compound is limited, general trends in benzamide synthesis can be applied:

Solvent Temperature Range (°C) Reaction Time (hours) Yield (%)
Toluene 50-150 1-24 70-90
Benzene 30-150 1-24 60-85
Xylene 50-150 1-24 65-90

Note : The yield and reaction conditions can vary based on specific experimental setups and starting material purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Difluorophenyl)-3,5-difluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while hydrolysis results in the formation of carboxylic acids and amines .

Scientific Research Applications

N-(2,4-Difluorophenyl)-3,5-difluorobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,4-Difluorophenyl)-3,5-difluorobenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may act on carbonic anhydrase or other enzymes involved in metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Polymorphism

  • N-(3,5-Difluorophenyl)-2,4-difluorobenzamide ():
    This analog differs in the fluorine substitution pattern, with fluorines at positions 3 and 5 on the phenyl ring. It exhibits three polymorphic forms, with Form 1 showing 50% greater stiffness and 33% higher hardness than Form 2 due to C-H···F interactions. The polymorphism is controlled by differential scanning calorimetry (DSC) scan rates. In contrast, N-(2,4-difluorophenyl)-3,5-difluorobenzamide (CAS 881598-25-0, ) has fluorines at positions 2 and 4 on the phenyl ring, which may alter hydrogen-bonding networks and mechanical properties .

Functional Group Modifications

  • 3-(Difluoromethoxy)-N-(2,5-difluorophenyl)benzamide (CAS 723253-75-6, ):
    The addition of a difluoromethoxy group introduces metabolic stability and lipophilicity, traits critical for prolonged agrochemical activity. This contrasts with the simpler fluorinated benzamide structure of the target compound, which may exhibit faster degradation .
  • N-(3,5-Difluorophenyl)-2-hydroxy-3-methoxybenzamide ():
    Hydroxy and methoxy groups enhance hydrogen-bonding capacity, improving solubility in polar solvents. This contrasts with the fully fluorinated target compound, which is likely more hydrophobic .

Pharmaceutical Relevance

The target compound’s structure shares the 2,4-difluorobenzoyl motif, suggesting possible kinase-binding capabilities .

Agrochemical Potential

Fluorinated benzamides are prevalent in pesticides (e.g., diflufenican, ). The target compound’s fluorine-rich structure aligns with agrochemical design principles, where fluorine enhances stability and target specificity .

Data Tables

Compound CAS Number Substituents Key Properties/Applications Reference
This compound 881598-25-0 2,4-F₂ on phenyl; 3,5-F₂ on benzamide Structural analog for polymorphism
N-(3,5-Difluorophenyl)-2,4-difluorobenzamide N/A 3,5-F₂ on phenyl; 2,4-F₂ on benzamide Polymorphism, mechanical properties
N-[3,5-Dichloro-4-(tetrafluoroethoxy)phenyl]-2,6-F₂-benzamide N/A 3,5-Cl₂; tetrafluoroethoxy Pesticidal activity, crystal engineering
3-(Difluoromethoxy)-N-(2,5-F₂-phenyl)benzamide 723253-75-6 2,5-F₂ on phenyl; difluoromethoxy Metabolic stability, agrochemical use

Biological Activity

N-(2,4-Difluorophenyl)-3,5-difluorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a difluorinated phenyl group attached to a benzamide core. The presence of fluorine atoms enhances lipophilicity and may influence the compound's interaction with biological targets. The compound's molecular formula is C13H8F4NC_{13}H_{8}F_{4}N, with a molecular weight of approximately 280.20 g/mol.

Anticancer Properties

Several studies have investigated the anticancer potential of compounds related to this compound. For instance:

  • Inhibition of Cell Proliferation : Research has shown that derivatives of difluorobenzamides exhibit significant cytotoxicity against various cancer cell lines. One study indicated that compounds with similar structures inhibited the growth of breast cancer cells by targeting specific signaling pathways such as ERK1 MAP kinase .
  • Mechanism of Action : The mechanism often involves modulation of key proteins involved in cell cycle regulation and apoptosis. For example, fluorinated benzamides have been shown to interact with the CK2 protein kinase, which is crucial for cancer cell survival .

Antimicrobial Activity

While the primary focus has been on anticancer properties, some derivatives have also shown antimicrobial activity:

  • Inhibition of Bacterial Growth : Certain compounds within this class demonstrated minimal inhibitory concentrations (MIC) against Helicobacter pylori, suggesting potential for development as antimicrobial agents .

Case Studies

  • Synthesis and Evaluation : A study synthesized various difluorobenzamide derivatives and evaluated their biological activities against cancer cell lines. Among them, this compound exhibited promising results in inhibiting cell growth in vitro .
  • Structure-Activity Relationship (SAR) : Research into SAR has revealed that the positioning and number of fluorine substitutions on the phenyl ring significantly affect biological activity. Compounds with para-substituted fluorine showed enhanced potency compared to their ortho or meta counterparts .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/MechanismReference
This compoundAnticancerInhibits ERK1 MAP kinase
2-(2,4-Difluorophenyl)-4,5,6,7-tetrafluoroisoindoline-1,3-dioneAnticancerAngiogenesis inhibition
2-chloro-N-(2,4-difluorophenyl)benzamideAntimicrobialInhibits H. pylori

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2,4-Difluorophenyl)-3,5-difluorobenzamide, and how can purity be ensured?

  • Methodology : Synthesis typically involves coupling 3,5-difluorobenzoyl chloride with 2,4-difluoroaniline under Schotten-Baumann conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to remove unreacted precursors. Characterization by 1H^1H-NMR, 19F^{19}F-NMR, and LC-MS confirms structure and purity (>95% by HPLC). For fluorinated intermediates, anhydrous conditions are essential to avoid hydrolysis .

Q. How can crystallographic data for this compound be obtained and refined?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals grown via slow evaporation (e.g., in dichloromethane/hexane) are analyzed using a diffractometer. Refinement with SHELXL (via Olex2 interface) resolves hydrogen bonding and fluorine interactions. Disordered regions require TLS parameterization and restraints. Data deposition in the Cambridge Structural Database (CSD) is recommended .

Q. What spectroscopic techniques are optimal for characterizing fluorinated benzamides?

  • Methodology :

  • NMR : 19F^{19}F-NMR identifies substituent positions (e.g., -128 ppm for ortho-F). 1H^1H-NMR coupling patterns reveal aromatic substitution.
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical: 294.21 g/mol).
  • IR : Stretching bands at ~1670 cm1^{-1} confirm amide C=O .

Q. How can preliminary bioactivity screening be conducted for this compound?

  • Methodology : Use in vitro assays targeting kinases (e.g., p38 MAP kinase) or antimicrobial panels. For kinase inhibition, recombinant enzymes and ATPase activity assays (luminescence-based) quantify IC50_{50}. Positive controls (e.g., SB203580 for p38) validate experimental conditions .

Advanced Research Questions

Q. How can polymorphic forms of this compound be controlled and characterized?

  • Methodology : Polymorph screening via solvent crystallization (e.g., ethanol vs. acetonitrile). Differential scanning calorimetry (DSC) identifies phase transitions (e.g., Form I melts at 185°C vs. Form II at 172°C). Mechanical properties (elastic modulus, hardness) are quantified using nanoindentation. Hirshfeld surface analysis (CrystalExplorer) maps dominant interactions (e.g., C-H\cdotsF) driving polymorphism .

Q. What computational strategies predict binding modes with biological targets?

  • Methodology :

  • Docking : AutoDock Vina or Glide (Schrödinger Suite) docks the compound into target pockets (e.g., p38 MAP kinase PDB: 1A9U). Protonation states (at pH 7.4) are assigned with Epik.
  • MD Simulations : GROMACS runs 100-ns trajectories to assess binding stability (RMSD <2 Å). MM-PBSA calculates binding free energy, focusing on fluorine-mediated H-bonds .

Q. How do substituent variations (e.g., Cl vs. F) impact bioactivity in benzamide analogs?

  • Methodology : Synthesize analogs (e.g., 3,5-dichloro derivatives) and compare IC50_{50} values in kinase assays. QSAR models (via MOE or RDKit) correlate electronic parameters (Hammett σ) with activity. Fluorine’s electronegativity often enhances target affinity but may reduce solubility .

Q. What strategies resolve crystallographic disorder in fluorinated aromatic systems?

  • Methodology : In SHELXL, use PART and SUMP instructions to model disordered fluorine atoms. Distance and ADP similarity restraints maintain geometry. Twinning (e.g., by-merohedry) is addressed with TWIN/BASF refinement. PLATON’s ADDSYM checks missed symmetry .

Q. How can in vivo metabolic stability of fluorinated benzamides be evaluated?

  • Methodology :

  • Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS. CYP450 isoforms (e.g., CYP3A4) are identified using isoform-specific inhibitors.
  • PET Tracers : 18F^{18}F-labeled analogs assess tissue distribution in rodent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.